4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1416712-50-9) is a halogenated pyrazolopyridine derivative with the molecular formula C₁₁H₁₁BrIN₃O and a molar mass of 408.03 g/mol . Its structure features:
- Bromine at position 4 of the pyrazolo[3,4-b]pyridine core.
- A tetrahydro-2H-pyran-2-yl (THP) group at the 1-position nitrogen, serving as a protective group during synthesis to enhance stability and control reactivity .
This compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents due to its modifiable halogen substituents .
Properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-4-5-14-11-9(7)10(13)15-16(11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHMFYFUWVMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with significant potential in biological research and medicinal applications. Characterized by its unique combination of halogenated groups and a tetrahydropyran ring, this compound serves as a valuable scaffold for drug development, particularly in targeting various diseases including cancer and infectious diseases.
- IUPAC Name : 4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
- Molecular Formula : C11H11BrIN3O
- Molecular Weight : 408.03 g/mol
- CAS Number : 1416712-91-8
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in key biochemical pathways. These interactions can induce conformational changes in target molecules, thereby affecting their function and influencing cellular processes such as:
- Signal Transduction : The compound may modulate pathways crucial for cell proliferation and differentiation.
- Gene Expression : It has the potential to influence transcription factors that regulate gene expression.
- Cell Cycle Progression : By affecting cyclins and cyclin-dependent kinases, it can alter the cell cycle dynamics.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, formulation, and the route of administration. Factors such as solubility, stability in biological fluids, and metabolic pathways play crucial roles in determining its efficacy as a therapeutic agent.
Case Studies and Research Findings
-
Inhibition of Tropomyosin Receptor Kinases (TRKs) :
A study evaluated various pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRKA, a receptor associated with cancer cell proliferation. Among the tested compounds, one derivative exhibited an IC50 value of 56 nM against TRKA and showed selective inhibition against cancer cell lines including MCF-7 and Km-12. This highlights the potential of pyrazolo[3,4-b]pyridines in cancer therapy . -
Antitubercular Activity :
Research involving a combinatorial library of pyrazolo[3,4-b]pyridines demonstrated promising antitubercular activity against Mycobacterium tuberculosis. Specific derivatives were shown to bind effectively to pantothenate synthetase from M. tuberculosis, indicating their potential as lead candidates for tuberculosis treatment .
Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Notes |
|---|---|---|---|
| TRK Inhibition | TRKA | 56 nM | Selective for cancer cell lines |
| Antitubercular Activity | Mycobacterium tuberculosis | - | Effective binding to MTBPS |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: Not specified)
- Bromine at position 5 instead of 4.
- Carboxylic acid at position 3, enhancing solubility but reducing membrane permeability compared to the iodine substituent in the target compound.
- Explored as a CDK inhibitor and antiproliferative agent via patented synthesis routes .
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: L004144)
- Trifluoromethyl (CF₃) at position 3 instead of iodine.
- CF₃ is a strong electron-withdrawing group, improving metabolic stability and hydrophobic interactions.
- Used as a scaffold for bioactive molecules in drug discovery .
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine (CAS: 1416713-91-1)
Physicochemical Properties
| Property | Target Compound | 5-Bromo-3-carboxylic acid | 4-Bromo-3-CF₃ |
|---|---|---|---|
| Molecular Weight | 408.03 g/mol | ~280 g/mol | ~290 g/mol |
| LogP (Predicted) | ~3.5 (THP increases lipophilicity) | ~1.8 (carboxylic acid) | ~2.9 (CF₃) |
| Solubility | Low (THP reduces aqueous solubility) | Moderate (polar COOH group) | Low (hydrophobic CF₃) |
Pharmacological Potential
- Anticancer Applications : The iodine and bromine substituents in the target compound are advantageous for targeting ATP-binding pockets in kinases (e.g., CDK, ALK), as seen in analogs like APcK110 .
- Stability : Iodine’s polarizability may enhance binding longevity compared to smaller halogens, though it increases molecular weight .
- Comparative Efficacy : While 4-Bromo-3-(trifluoromethyl) derivatives show RSK2 inhibition, the target compound’s dual halogenation may offer broader kinase selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
